4-Bromo-2-(methylsulfonyl)pyridine

Medicinal Chemistry GLP-1 Agonist Suzuki-Miyaura Coupling

Researchers requiring the precise 4-bromo regioisomer for GLP-1 receptor modulator synthesis often face supply inconsistency. This compound provides the exact regiochemistry mandated by the patented Suzuki-Miyaura coupling step. With a purity of ≥95% and orthogonal reactivity between the aryl bromide and the methylsulfonyl group, it enables reliable cross-coupling and nucleophilic aromatic substitution. - Specifically required for the key coupling step in the patented synthesis of a GLP-1 receptor modulator. - The 4-bromo handle guarantees chemoselective Suzuki coupling that cannot be replicated by the 3- or 5-bromo isomers. - Available from stock with consistent purity, minimizing synthesis delays.

Molecular Formula C6H6BrNO2S
Molecular Weight 236.083
CAS No. 1209459-93-7
Cat. No. B596230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(methylsulfonyl)pyridine
CAS1209459-93-7
Synonyms4-bromo-2-(methylsulfonyl)pyridine
Molecular FormulaC6H6BrNO2S
Molecular Weight236.083
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=C1)Br
InChIInChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3
InChIKeyYQTXDFHKOLQWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(methylsulfonyl)pyridine: Heteroaryl Halide Building Block


4-Bromo-2-(methylsulfonyl)pyridine (CAS 1209459-93-7) is a heteroaryl halide building block featuring a pyridine core with a bromine atom at the 4-position and a methylsulfonyl (-SO2Me) group at the 2-position [1]. With a molecular formula of C6H6BrNO2S and a molecular weight of 236.09 g/mol, its structural combination of an electron-deficient aromatic ring, a strong electron-withdrawing sulfonyl group, and a reactive aryl bromide handle makes it a versatile intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution . This compound is a niche synthetic intermediate, and its primary value lies in enabling specific bond disconnections in complex organic syntheses, particularly for pharmaceuticals and agrochemicals .

Heteroaryl halide building block for palladium-catalyzed cross-coupling reactions
Regiospecific intermediate for introducing 2-(methylsulfonyl)pyridine motifs
Supports medicinal chemistry and agrochemical synthesis workflows

Regioisomer Substitution Limitations


Substituting one bromo-(methylsulfonyl)pyridine regioisomer for another is not synthetically feasible due to fundamentally different reactivity and steric-electronic properties. The position of the bromine leaving group (2-, 3-, 4-, 5-, or 6-) relative to the strong electron-withdrawing methylsulfonyl group and the pyridine nitrogen dictates its reactivity in cross-coupling and nucleophilic substitution reactions. This is clearly demonstrated in the synthesis of trisubstituted pyridines, where a 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine scaffold exhibits site-selective reactivity guided by the sulfonyl group [1]. Further, in polysubstituted pyridine synthesis, the order of reactivity in Suzuki coupling for similar scaffolds is established as -Br > -OSO2F > -Cl, allowing for chemoselective transformations that are not possible with a different isomer [2]. These inherent differences in electronic distribution and steric hindrance mean that a synthetic route designed for the 4-bromo isomer will not proceed with comparable yield or selectivity, if at all, using the 3-bromo or 5-bromo analog.

Regioisomer
Reactivity Implication
4-Bromo-2-(methylsulfonyl)pyridine (Target)
Synthetic routes rely on bromine at the 4-position for site-selective cross-coupling reactivity directed by the sulfonyl group.
3-Bromo-2-(methylsulfonyl)pyridine
Electronic and steric properties differ; reaction yield and selectivity may shift away from optimized protocol outcomes.
2-Bromo-4-(methylsulfonyl)pyridine
Chemoselective Suzuki coupling order established as -Br > -OSO2F > -Cl may not transfer directly between isomers.
Regioisomer substitution is not synthetically feasible without route re-validation. Physical properties such as solubility and melting point also differ significantly.

4-Bromo-2-(methylsulfonyl)pyridine: Key Differentiators


GLP-1 Modulator Synthesis via Suzuki Coupling

A patent describing the synthesis of GLP-1 receptor modulators (WO2024/073455) utilizes 4-Bromo-2-(methylsulfonyl)pyridine as a specific building block in a Suzuki coupling step [1]. This demonstrates a real-world, high-value application in the synthesis of a complex, biologically active molecule. No other bromo-(methylsulfonyl)pyridine regioisomer would yield the same target molecule in this step, as the substitution pattern on the pyridine ring is critical for the final drug candidate's activity. This is a direct, application-specific differentiation.

GLP-1 Modulator Synthesis
Head-to-head
Required for patented GLP-1 receptor modulator route via Suzuki coupling.
Supports medicinal chemistry procurement for target-specific compound synthesis.
Alternative regioisomers would lead to a different, non-targeted final compound.
Medicinal Chemistry GLP-1 Agonist Suzuki-Miyaura Coupling

Solubility Difference vs. 3-Bromo Isomer

While identical in molecular weight (236.09 g/mol) and formula (C6H6BrNO2S), the regioisomers of bromo-(methylsulfonyl)pyridine exhibit distinct solubility profiles. A direct comparison of vendor datasheets shows that 4-Bromo-2-(methylsulfonyl)pyridine is reported as sparingly soluble in DMSO and DMF at room temperature [1], whereas its 3-bromo-2-(methylsulfonyl)pyridine analog is freely soluble in these common polar aprotic solvents . This difference, likely due to variations in crystal packing energy or dipole moment stemming from the regioisomeric arrangement, has direct and quantifiable implications for reaction kinetics, yield, and the selection of reaction medium in both research and scale-up settings.

Solubility vs. 3-Bromo Isomer
Head-to-head
Sparingly soluble in DMSO and DMF vs. freely soluble for the 3-bromo regioisomer.
Solubility profile impacts reaction medium selection and process feasibility.
Data from commercial datasheets; confirm under specific reaction conditions.
Process Chemistry Reaction Optimization Solubility

Melting Point as Purity Benchmark

Melting point is a primary identifier and purity indicator. The target compound, 4-Bromo-2-(methylsulfonyl)pyridine, has a reported melting point of 111-114 °C . This contrasts with its regioisomer, 2-Bromo-4-(methylsulfonyl)pyridine (CAS 1193244-93-7), which has a reported melting point of 90-91 °C . This 20+ °C difference provides a clear, quantifiable, and readily accessible metric for confirming the identity of the correct regioisomer upon receipt and for assessing its purity via mixed melting point analysis or comparison to the reported value.

Melting Point Benchmark
Head-to-head
111–114 °C
Readily verifiable identity and purity check; >21 °C higher than 2-bromo-4-isomer.
Data to verify upon receipt using mixed melting point analysis.
Analytical Chemistry Quality Control Purity Assessment

4-Bromo-2-(methylsulfonyl)pyridine Applications


GLP-1 Receptor Agonist Intermediate

The 4-position bromo handle on this scaffold is specifically required for the Suzuki-Miyaura coupling step in the patented synthesis of a GLP-1 receptor modulator [1]. Procurement of this specific regioisomer is mandatory to execute the described synthetic route and arrive at the desired pharmaceutical candidate. This application underscores the compound's role in enabling the construction of complex, high-value therapeutic agents.

Regioselective Derivatization for Medicinal Chemistry

The well-defined structure-activity relationships (SAR) in pyridine-based drug discovery necessitate precise control over substitution patterns. The combination of a 4-bromo leaving group and a 2-methylsulfonyl group offers a unique vector for diversification. This is supported by class-level evidence showing that the 2-methylsulfonyl group can direct subsequent functionalization [2]. The compound serves as a strategic intermediate for generating a library of 4-substituted-2-(methylsulfonyl)pyridine analogs for SAR studies.

Functional Materials & Agrochemical Synthesis

Pyridine derivatives are a privileged scaffold in the development of agrochemicals and functional materials (e.g., ligands for catalysis, organic electronics) . The orthogonal reactivity of the aryl bromide (for cross-coupling) and the methylsulfonyl group (as a potential leaving group or hydrogen-bond acceptor) provides a versatile platform for constructing more elaborate molecular architectures relevant to these fields.

Application
Selection Property
Validation Focus
GLP-1 Receptor Agonist Intermediate
4-Position bromo handle for Suzuki-Miyaura coupling
Target compound identity confirmation
Regioselective Derivatization for Medicinal Chemistry
Defined substitution pattern for SAR library synthesis
Reactivity and selectivity of 4-position vs. other sites
Functional Materials & Agrochemical Synthesis
Orthogonal reactivity of aryl bromide and methylsulfonyl group
Compatibility with diverse cross-coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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